4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a six-membered heterocyclic amine, and a benzyl ester group, making it a versatile molecule for different chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-piperazine and benzyl chloroformate.
Reaction Steps:
The 2-methyl-piperazine is first reacted with benzyl chloroformate to form the benzyl ester.
The resulting compound is then acylated with an amino-acetyl chloride to introduce the amino-acetyl group.
Reaction Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as hydroxide ions (OH-), alkoxides, or amines.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Alcohols or amines
Substitution Products: Ester derivatives or amides
Scientific Research Applications
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives: Other piperazine-based compounds with different substituents.
Benzyl esters: Compounds with benzyl ester groups but different core structures.
Amino-acetyl derivatives: Compounds containing amino-acetyl groups but different heterocyclic rings.
Uniqueness: 4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to its specific combination of a piperazine ring, a benzyl ester group, and an amino-acetyl group
Properties
IUPAC Name |
benzyl 4-(2-aminoacetyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCKSMQTUWUGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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